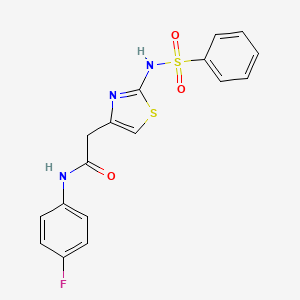

N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a member of the acetamide family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, related structures within the acetamide family have been synthesized and evaluated for their biological activities, particularly in cancer research and kinase inhibition.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from basic aromatic compounds or acids. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives involves the reaction of aminophenyl with thiazolyl groups to form the acetamide scaffold . Similarly, benzyl-substituted acetamide derivatives are synthesized by substituting the pyridine ring with a thiazole and evaluating the role of the N-benzyl substitution . These methods could potentially be adapted for the synthesis of N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide by incorporating the appropriate fluorophenyl and phenylsulfonamido groups at the respective positions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic and X-ray diffraction techniques. For example, the structure of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was elucidated using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing its crystalline form in the monoclinic space group with specific unit cell dimensions . These techniques could be employed to determine the molecular structure of N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, providing insights into its conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be explored through their interactions with biological targets, such as DNA or enzymes. Theoretical computations using density functional theory (DFT) can predict the electrophilic or nucleophilic nature of these compounds . For instance, the interaction of acetamide derivatives with DNA bases can be studied to understand the charge transfer and potential mechanism of action . These analyses would be relevant to N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide to predict its reactivity and binding affinity to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The thermodynamic properties can be calculated at different temperatures to understand the stability and reactivity of the compounds . Additionally, the intermolecular interactions, such as hydrogen bonding and pi interactions, contribute to the solid-state structure and properties of these compounds . These analyses would be essential for understanding the behavior of N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide in various environments and its suitability for drug development.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide derivatives have shown significant potential in anticancer activity. Research has explored these derivatives' cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). Certain derivatives exhibited potent cytotoxicity, suggesting their promise as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Activity

Studies on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have revealed notable antimicrobial activity. These derivatives were tested against Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi (Aspergillus niger and Candida albicans), showing their potential as antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Enzyme Inhibition

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the core structure of interest, has demonstrated potent inhibitory effects on kidney-type glutaminase (GLS), highlighting the therapeutic potential of GLS inhibition in cancer treatment. Some analogs have shown similar potency to BPTES with improved solubility and reduced growth of certain cancer cell lines in vitro and in mouse models (Shukla et al., 2012).

Antibacterial Evaluation

The introduction of thiazole moiety into N-phenylacetamide derivatives has shown promising antibacterial activities against various bacterial strains. This research suggests that phenylacetamide derivatives can serve as potential leads in designing new antibacterial agents, contributing significantly to addressing antibiotic resistance challenges (Lu, Zhou, Wang, & Jin, 2020).

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These derivatives showed promising results in inhibiting cell proliferation of various carcinoma cells, indicating their potential as cancer therapeutics (Fallah-Tafti et al., 2011).

Eigenschaften

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S2/c18-12-6-8-13(9-7-12)19-16(22)10-14-11-25-17(20-14)21-26(23,24)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGOVGNKFUZXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide](/img/structure/B2526100.png)

![(Z)-ethyl 2-methyl-4-(((6-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2526101.png)

![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526111.png)

![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)